molecular formula C19H26N6O2 B223850 N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Numéro de catalogue B223850
Poids moléculaire: 370.4 g/mol
Clé InChI: QKUWWYHJDZEALG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine, commonly known as EPTA, is a chemical compound that belongs to the family of triazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

EPTA has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. EPTA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, EPTA has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of EPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPTA has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, EPTA has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.

Effets Biochimiques Et Physiologiques

EPTA has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, EPTA has been found to inhibit the activity of various enzymes involved in lipid metabolism, making it a potential candidate for the treatment of lipid-related disorders such as hyperlipidemia and atherosclerosis. Additionally, EPTA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EPTA is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in laboratory experiments. Additionally, EPTA has been found to be relatively stable and has a long shelf life, making it a convenient compound to work with. However, one limitation of EPTA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Orientations Futures

There are several potential future directions for research on EPTA. One area of interest is the development of EPTA-based cancer therapies. Further research is needed to determine the optimal dosing and administration methods for EPTA in cancer treatment. Additionally, research is needed to better understand the mechanism of action of EPTA and its potential applications in the treatment of other diseases such as neurodegenerative disorders and lipid-related disorders. Finally, further research is needed to optimize the synthesis method of EPTA and to develop new derivatives with improved properties.

Méthodes De Synthèse

The synthesis of EPTA involves the reaction of 4-ethylphenyl isocyanate with morpholine in the presence of triethylamine. The resulting intermediate is then reacted with cyanuric chloride to form the final product. The synthesis of EPTA is relatively straightforward and can be performed using standard laboratory equipment.

Propriétés

Nom du produit

N-(4-ethylphenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Formule moléculaire

C19H26N6O2

Poids moléculaire

370.4 g/mol

Nom IUPAC

N-(4-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H26N6O2/c1-2-15-3-5-16(6-4-15)20-17-21-18(24-7-11-26-12-8-24)23-19(22-17)25-9-13-27-14-10-25/h3-6H,2,7-14H2,1H3,(H,20,21,22,23)

Clé InChI

QKUWWYHJDZEALG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

SMILES canonique

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.